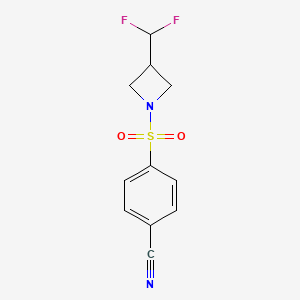

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(difluoromethyl)azetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O2S/c12-11(13)9-6-15(7-9)18(16,17)10-3-1-8(5-14)2-4-10/h1-4,9,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOGZKOHWWVHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the azetidine ring and benzonitrile moiety.

Difluoromethylated azetidines: Share the azetidine ring and difluoromethyl group but differ in other substituents.

Benzonitrile derivatives: Contain the benzonitrile moiety but differ in other functional groups

Uniqueness: 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the combination of its difluoromethyl group, azetidine ring, sulfonyl linkage, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10F2N2O2S

- Molecular Weight : 284.28 g/mol

Structural Features

The compound features a sulfonamide linkage and a difluoromethyl group, which are crucial for its biological activity. The azetidine ring contributes to the compound's conformational flexibility, potentially influencing its interaction with biological targets.

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in various signaling pathways. Kinase inhibitors are essential in cancer therapy as they can block the signals that lead to tumor growth and proliferation.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Key Findings:

- Inhibition of Tumor Growth : Compounds analogous to this compound have demonstrated the ability to inhibit tumor growth in xenograft models.

- Apoptosis Induction : Studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for further development in oncology.

Antiviral Activity

Some azetidine derivatives have shown antiviral properties against a range of viruses. For example, certain analogs have exhibited moderate inhibitory activity against human coronaviruses and influenza viruses .

Data Table: Biological Activity Summary

| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer (MCF-7 cells) | IC50 = 10 nM | |

| Prostate Cancer | IC50 = 15 nM | ||

| Antiviral | Influenza A Virus | EC50 = 8.3 µM | |

| Human Coronavirus | EC50 = 45 µM |

Case Study 1: Anticancer Efficacy

A study conducted on a series of azetidine derivatives demonstrated their efficacy against human breast cancer cell lines (MCF-7). The study revealed that compounds similar to this compound exhibited significant antiproliferative effects at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Properties

In another investigation, azetidine derivatives were tested for their antiviral efficacy against RNA viruses. One compound showed promising results with an EC50 value of 12 µM against influenza A virus H1N1. This suggests that modifications in the azetidine structure can enhance antiviral activity, warranting further exploration of the target compound.

Q & A

Q. How does prior patent art influence the design of novel derivatives to circumvent intellectual property?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.